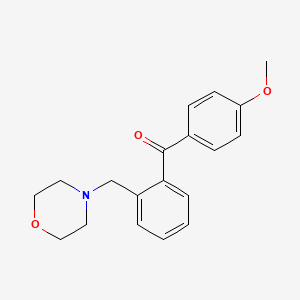

4'-Methoxy-2-morpholinomethyl benzophenone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-methoxyphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-17-8-6-15(7-9-17)19(21)18-5-3-2-4-16(18)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUMBIVNXOXBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643525 | |

| Record name | (4-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-02-2 | |

| Record name | (4-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxy 2 Morpholinomethyl Benzophenone

Advanced Synthetic Routes to 4'-Methoxy-2-morpholinomethyl Benzophenone (B1666685) and Related Analogs

The construction of a specifically substituted benzophenone like 4'-Methoxy-2-morpholinomethyl benzophenone requires a multi-step approach involving the formation of the core diaryl ketone structure followed by the precise introduction of the required functional groups.

The formation of the benzophenone skeleton is a foundational step in the synthesis of its derivatives. Two classical and effective methods for this purpose are the Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation: This reaction is a cornerstone of aromatic ketone synthesis. nih.govresearchgate.net It typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govresearchgate.net For the synthesis of a 4-methoxybenzophenone (B1664615) core, a common route is the acylation of anisole (B1667542) (methoxybenzene) with benzoyl chloride. tandfonline.com The methoxy (B1213986) group is an activating, ortho-para directing group, leading to the formation of the desired 4-methoxy isomer as the major product. Anomalous products can sometimes form under certain conditions. rsc.org

Grignard Reaction: An alternative pathway to the benzophenone core involves the use of a Grignard reagent. stackexchange.com This method can proceed in several ways. One approach is the reaction of a phenylmagnesium halide with a benzonitrile (B105546) derivative. brainly.in For instance, phenylmagnesium bromide can react with 4-methoxybenzonitrile, followed by acidic hydrolysis, to yield 4-methoxybenzophenone. Another variation involves the reaction of a Grignard reagent with carbon dioxide to produce a benzoic acid derivative, which can then be converted to an acyl chloride and used in a subsequent Friedel-Crafts reaction. stackexchange.com A further route is the reaction of phenylmagnesium bromide with benzophenone itself to generate triphenylmethanol, highlighting the reactivity of the carbonyl group. miracosta.edulibretexts.org

Once the benzophenone core is established, the specific substituents must be introduced. The methoxy group can either be present from the start or added later, while the morpholinomethyl group is typically installed via a specific aminomethylation reaction.

Introduction of the Methoxy Group: The 4'-methoxy moiety can be incorporated by using a methoxy-substituted precursor, such as anisole, in a Friedel-Crafts acylation. tandfonline.com Alternatively, if the synthesis starts with a hydroxybenzophenone, the methoxy group can be introduced via Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.

Introduction of the Morpholinomethyl Group: The 2-morpholinomethyl group is most plausibly introduced via the Mannich reaction . oarjbp.comthermofisher.com This classic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a secondary amine, in this case, morpholine (B109124). oarjbp.com For the target molecule, 4'-methoxybenzophenone would be reacted with formaldehyde and morpholine. The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from morpholine and formaldehyde, which then electrophilically attacks the aromatic ring of the benzophenone. The carbonyl group of the benzophenone is a deactivating group, which would direct the substitution to the meta-position on its own ring. However, the methoxy group on the other ring is a strong ortho-para director. The substitution is expected to occur on the unsubstituted ring at the ortho position, which is activated by the carbonyl group for nucleophilic-like attack by the enol form of the ketone. This type of aminomethylation has been successfully applied to various phenolic and quinoline (B57606) systems. nih.gov

| Reaction Type | Description | Typical Yields | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Forms the benzophenone core from an aromatic substrate and an acylating agent. | 55-96% nih.gov | High yields, well-established, versatile. | Requires stoichiometric Lewis acid, can have regioselectivity issues. |

| Grignard Synthesis | Forms the benzophenone core using an organomagnesium reagent. | Variable, generally good | Creates C-C bonds effectively, useful for highly substituted targets. | Highly sensitive to moisture and protic solvents. libretexts.org |

| Mannich Reaction | Introduces the aminomethyl group onto the benzophenone core. | Good to excellent | Direct introduction of the aminoalkyl moiety, mild conditions often possible. | Can lead to mixtures of products, requires an activated position. |

Chemical Transformations and Reaction Mechanisms

The chemical reactivity of this compound is dictated by its functional groups: the benzophenone carbonyl, the aromatic rings, the electron-donating methoxy group, and the basic morpholinomethyl substituent.

Aromatic rings, typically nucleophilic, are generally resistant to nucleophilic attack unless they possess strong electron-withdrawing groups. wikipedia.orgbyjus.com In this compound, the carbonyl group acts as a moderate electron-withdrawing group, deactivating the rings towards electrophilic substitution but potentially activating them for nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions. masterorganicchemistry.com

The SNAr mechanism involves a two-step addition-elimination process. masterorganicchemistry.com A potent nucleophile attacks the aromatic ring at a carbon bearing a suitable leaving group (like a halide), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com Subsequent expulsion of the leaving group restores the aromaticity. For SNAr to occur on the benzophenone core, a pre-existing leaving group would be necessary. The presence of the electron-withdrawing carbonyl group would facilitate this reaction, while the electron-donating methoxy group would disfavor it on its own ring. masterorganicchemistry.com

Reduction: The most common transformation of the benzophenone core is the reduction of the carbonyl group.

Reduction to a Secondary Alcohol: The ketone functional group can be readily reduced to a secondary alcohol (a benzhydrol derivative). A standard and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. zenodo.orgpitt.edu The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. pitt.edu Subsequent protonation of the resulting alkoxide yields the alcohol. Studies have shown this reduction can even be performed in a solvent-free state. akjournals.comakjournals.com Large-scale reductions using this method have been reported with high yields (e.g., 95%). chemspider.com

Oxidation: The oxidation pathway is typically the reverse of the reduction.

Oxidation of Benzhydrol to Benzophenone: If the carbonyl group of this compound were reduced to the corresponding benzhydrol, it could be oxidized back to the ketone. wpmucdn.com A variety of oxidizing agents can accomplish this, including chromium-based reagents (like CrO₃) and milder, more modern reagents like sodium hypochlorite (B82951) (bleach) often facilitated by phase-transfer catalysis. wpmucdn.comsacredheart.edu The choice of oxidant is crucial to avoid unwanted side reactions, such as the oxidation of the morpholine ring. echemi.com

Coupling Reactions for Extended Molecular Architectures (e.g., Suzuki-Miyaura)

The core structure of this compound can be elaborated into more complex molecular architectures through cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate, is a particularly powerful tool for forming carbon-carbon bonds. libretexts.orgnih.gov To utilize this reaction, the benzophenone scaffold must first be functionalized with a suitable leaving group, such as a bromine or iodine atom, typically on one of the aromatic rings.

For instance, a bromo-derivative of this compound could be synthesized and subsequently coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or esters. nih.gov This methodology allows for the systematic introduction of diverse substituents, enabling the construction of extended conjugated systems or biaryl compounds. The general reaction scheme involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. kochi-tech.ac.jp

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. beilstein-journals.org The development of such coupling strategies is essential for creating libraries of compounds with tailored electronic and steric properties for various applications. mdpi.com

Table 1: Parameters for Suzuki-Miyaura Coupling Reactions

| Parameter | Description | Examples |

|---|---|---|

| Palladium Catalyst | The source of palladium(0) that drives the catalytic cycle. | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and influences reactivity and selectivity. | S-Phos, Buchwald ligands, phosphine-based ligands |

| Base | Activates the organoboron species for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | The reaction medium, which can affect solubility and reaction rates. | Toluene, Dioxane, THF, water mixtures |

| Organoboron Reagent | The source of the new carbon-based substituent. | Arylboronic acids, vinylboronic esters |

Investigation of Cyclization Mechanisms and Intermediate Formation

The structural arrangement of this compound, featuring a carbonyl group and a proximate amino-derived substituent, presents the potential for intramolecular cyclization reactions to form novel heterocyclic systems. Such transformations are often acid-catalyzed and can proceed through various mechanistic pathways.

One plausible pathway involves the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The nitrogen atom of the morpholine ring can then act as an intramolecular nucleophile, attacking the activated carbonyl carbon. This would lead to the formation of a tetrahedral intermediate. Subsequent dehydration of this intermediate could result in the formation of a new cyclic structure.

The study of such cyclization reactions involves the detailed investigation of reaction kinetics and the identification of transient intermediates. rsc.org The rate of cyclization can be influenced by factors such as the nature of the acid catalyst, solvent polarity, and the steric and electronic properties of the substituents on the benzophenone core. rsc.org For example, acid-mediated cascade cyclizations have been shown to be effective for synthesizing complex polycyclic aromatic compounds from related precursors. acs.org Mechanistic studies may employ techniques like spectroscopy to observe intermediates and computational modeling to understand the energetics of different reaction pathways. researchgate.net

Table 2: Potential Intermediates in the Cyclization of this compound

| Intermediate | Description |

|---|---|

| Protonated Benzophenone | The initial species formed upon reaction with an acid catalyst, increasing the electrophilicity of the carbonyl carbon. |

| Tetrahedral Adduct | Formed by the intramolecular nucleophilic attack of the morpholine nitrogen on the carbonyl carbon. |

| Dehydrated Cyclic Cation | A potential intermediate following the loss of a water molecule from the tetrahedral adduct, leading to the final cyclized product. |

Derivatization Strategies for Advanced Analytical and Functional Studies

Methods for Enhancing Volatility and Chromatographic Resolution for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, direct analysis of compounds like this compound can be challenging due to their relatively low volatility and potential for thermal degradation. encyclopedia.pub Derivatization is a common strategy to overcome these limitations by converting the analyte into a more volatile and thermally stable form. jfda-online.com

For benzophenone-type compounds, derivatization often targets polar functional groups. researchgate.net Although the target molecule lacks highly polar groups like hydroxyls, the presence of the morpholine nitrogen and the carbonyl group can influence its chromatographic behavior. Derivatization methods can improve chromatographic peak shape and resolution. jfda-online.com

One approach for compounds containing a morpholine moiety is derivatization to form a more volatile species. For instance, morpholine itself can be derivatized to N-nitrosomorpholine, which is amenable to GC-MS analysis. nih.govresearchgate.net Another general strategy for enhancing volatility is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group, although this is more applicable to compounds with -OH or -NH groups. Acylation with reagents like trifluoroacetic anhydride can also be employed to increase volatility. google.com

The selection of a derivatization reagent depends on the specific functional groups present and the analytical requirements. The optimization of the derivatization reaction, including temperature, time, and reagent concentration, is crucial for achieving complete and reproducible conversion to the desired derivative. nih.gov

Table 3: Derivatization Strategies for GC-MS Analysis

| Derivatization Method | Reagent Example | Target Functional Group | Effect |

|---|---|---|---|

| Nitrosation | Sodium Nitrite | Secondary Amine (Morpholine) | Increases volatility and thermal stability. nih.gov |

| Acylation | Trifluoroacetamide / Trifluoroacetic Anhydride | Amine functionality | Increases volatility and improves peak shape. google.com |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Active hydrogens (less applicable here) | Increases volatility and thermal stability. |

Functional Group Interconversions for Structure-Activity Probing

Understanding the relationship between the chemical structure of a molecule and its biological or functional activity is a cornerstone of medicinal chemistry and materials science. nih.govdrugbank.com Functional group interconversion (FGI) is a key strategy for systematically modifying a lead compound, such as this compound, to probe these structure-activity relationships (SAR). imperial.ac.uk

The three main functional regions of the target molecule that can be modified are the 4'-methoxy group, the 2-morpholinomethyl substituent, and the central carbonyl group.

Modification of the Methoxy Group: The methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized. For example, it could be converted into esters or ethers of varying chain lengths and steric bulk to investigate the impact of hydrophobicity and hydrogen bonding potential.

Modification of the Morpholine Ring: The morpholine ring can be replaced with other cyclic amines, such as piperidine (B6355638) or pyrrolidine (B122466), to assess the role of the ring size and the oxygen heteroatom. acs.org The morpholine moiety is known to improve pharmacokinetic properties in some drug candidates. nih.govacs.org

Reduction of the Carbonyl Group: The benzophenone carbonyl group can be reduced to a secondary alcohol. This would significantly alter the geometry and electronic properties of the molecule, changing it from a planar ketone to a non-planar alcohol.

Each new analog synthesized through these interconversions would be tested in relevant assays to build a comprehensive SAR profile, providing insights into the key structural features required for the desired activity. nih.gov

Orthogonal Synthesis Approaches for Novel Analog Generation

The generation of novel analogs of this compound requires versatile and efficient synthetic strategies. Orthogonal synthesis approaches allow for the independent modification of different parts of the molecule, enabling the rapid creation of a diverse library of related compounds.

One such approach could involve a convergent synthesis where the two substituted aromatic rings and the carbonyl linker are assembled late in the synthetic sequence. For example, a Friedel-Crafts acylation could be employed, reacting a substituted benzoyl chloride with a substituted benzene (B151609) derivative. However, the regioselectivity of this reaction can be a challenge.

A more flexible strategy would involve a palladium-catalyzed carbonylative cross-coupling reaction. For instance, an appropriately substituted aryl halide could be coupled with an organometallic reagent under a carbon monoxide atmosphere to construct the benzophenone core. This allows for greater diversity in the accessible substitution patterns on both aromatic rings.

Furthermore, the synthesis of analogs can be achieved by linking the benzophenone scaffold to other pharmacologically relevant heterocyclic systems. nih.gov This can lead to the discovery of compounds with novel or enhanced biological activities. The development of multi-step synthetic sequences that allow for the introduction of key functional groups at different stages is crucial for building molecular complexity and generating a wide range of analogs for screening. acs.org

Molecular Mechanisms and Biological Activity of 4 Methoxy 2 Morpholinomethyl Benzophenone in in Vitro Research Models

Investigation of Molecular Target Interactions and Mechanistic Pathways

The biological effects of 4'-Methoxy-2-morpholinomethyl benzophenone (B1666685) and its analogues are rooted in their interactions with specific molecular targets, leading to the modulation of key cellular pathways.

Research has shown that the benzophenone core structure is a key feature in the design of various enzyme inhibitors. Modifications to this core, such as the addition of methoxy (B1213986) and morpholinomethyl groups, can influence potency and selectivity.

Protein Farnesyltransferase (PFTase): Derivatives of 2-aminobenzophenone (B122507) have been identified as inhibitors of protein farnesyltransferase. This enzyme is crucial for post-translational modification of proteins, including the Ras protein involved in cell signaling. Studies on 2-(aminoacylamino)benzophenones demonstrated good to moderate farnesyltransferase inhibitory activity. nih.gov

Protein Kinase C (PKC): Analogues of the natural product balanol, which feature a benzophenone subunit, have been synthesized and evaluated as inhibitors of Protein Kinase C (PKC). nih.gov These studies suggest that the benzophenone structure is important for achieving potent PKC inhibition. nih.gov

Cyclooxygenase (COX): Certain benzophenone derivatives have been shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2). scielo.br For instance, the related compound 4-hydroxy-4'-methoxybenzophenone was found to selectively inhibit COX-1 in an in vitro enzymatic assay. scielo.brresearchgate.net This inhibition is a key mechanism for anti-inflammatory action.

| Enzyme Target | Benzophenone Derivative Class | Observed Effect | Reference |

|---|---|---|---|

| Protein Farnesyltransferase | 2-(aminoacylamino)benzophenones | Moderate to good inhibition | nih.gov |

| Protein Kinase C | Balanol analogues with benzophenone subunits | Potent inhibition | nih.gov |

| Cyclooxygenase-1 (COX-1) | 4-hydroxy-4'-methoxybenzophenone | Selective, moderate inhibition | scielo.brresearchgate.net |

| Cyclooxygenase-2 (COX-2) | 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside | Selective inhibition | scielo.brresearchgate.net |

The inhibition of specific enzymes by benzophenone derivatives directly impacts their associated biochemical and cellular pathways.

Prostaglandin Synthesis Pathway: By inhibiting COX enzymes, benzophenone compounds can interfere with the synthesis of prostaglandins, which are key mediators of inflammation and pain. researchgate.net This is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Protein Prenylation Pathway: Inhibition of protein farnesyltransferase disrupts the attachment of farnesyl groups to target proteins. This process, known as prenylation, is vital for the proper localization and function of many signaling proteins, and its disruption can affect cell growth and proliferation. nih.govnih.gov

Inflammatory Cytokine Production: In vitro studies on structurally similar compounds, such as 4-Methoxy-4'-pyrrolidinomethyl benzophenone, indicate an ability to inhibit the production of pro-inflammatory cytokines. This suggests a mechanism of action that involves modulating the signaling pathways that lead to the expression of these inflammatory mediators.

Spectrum of Biological Activities in Research Models

In vitro and in vivo models have been instrumental in characterizing the spectrum of biological activities associated with 4'-Methoxy-2-morpholinomethyl benzophenone and its chemical relatives.

A significant area of research for benzophenone derivatives has been in the development of new antimalarial agents. The mechanism is linked to the inhibition of a key parasitic enzyme.

The farnesyltransferase enzyme in the malaria parasite, Plasmodium falciparum, has been identified as a viable drug target. Benzophenone-based compounds, specifically 2-(aminoacylamino)benzophenones, have been synthesized and shown to possess moderate antimalarial activity. nih.gov This activity is attributed to the inhibition of the parasite's farnesyltransferase. nih.govnih.gov Importantly, these compounds displayed selectivity towards the malarial parasite, with no cytotoxic activity observed against human cell lines at tested concentrations. nih.gov

| Compound Class | Target Organism | Mechanism of Action | Research Finding | Reference |

|---|---|---|---|---|

| 2-(aminoacylamino)benzophenones | Plasmodium falciparum | Farnesyltransferase Inhibition | Moderate antimalarial activity with selectivity for the parasite. | nih.gov |

| 2-(Arylpropionylamino)benzophenones | Plasmodium falciparum | Farnesyltransferase Inhibition | A para-trifluoromethylphenylpropionyl derivative showed considerable antimalarial activity with low farnesyltransferase inhibition and no cytotoxicity. | nih.gov |

The potential of benzophenone structures to combat microbial growth has been explored against various pathogens. The inclusion of a morpholine (B109124) ring, as seen in this compound, is a feature present in other compounds tested for antimicrobial properties.

A series of substituted benzophenone-N-ethyl morpholine ethers were screened for their antibacterial and antifungal activities. researchgate.net The studies indicated that many of these synthesized compounds were potential antibacterial and antifungal agents. researchgate.net The methoxy group has also been noted in other molecular structures to contribute to antimicrobial effects. turkjps.org For example, a synthetic copolymer based on 2-Methoxy-6-(4-vinylbenzyloxy)-benzylammonium hydrochloride demonstrated broad-spectrum bactericidal activity against several multidrug-resistant clinical isolates. mdpi.com

| Compound Class | Tested Against | Activity | Reference |

|---|---|---|---|

| Benzophenone-N-ethyl morpholine ethers | Bacteria: S. aureus, E. aerogenes, M. luteus, K. pneumonia, S. typhimurium, S. paratyphi-B, P. vulgaris | Potential antibacterial activity | researchgate.net |

| Benzophenone-N-ethyl morpholine ethers | Fungi: C. albicans, B. cinerea, M. pachydermatis, C. krusei | Potential antifungal activity | researchgate.net |

The anti-inflammatory and pain-reducing potential of benzophenone derivatives has been investigated in several preclinical models.

The anti-inflammatory effects of benzophenone compounds are often linked to their ability to inhibit COX enzymes. scielo.br In vivo studies on related benzophenone derivatives demonstrated significant anti-inflammatory activity, such as the effective inhibition of ear edema in animal models. scielo.brresearchgate.net

The analgesic, or pain-relieving, properties have been evaluated using established experimental models. These include the acetic acid-induced writhing test, which assesses peripheral analgesic effects, and the formalin test, which evaluates responses to both acute and persistent pain. nih.gov Structurally related compounds have been shown to reduce pain perception in these models, suggesting modulation of pain pathways. nih.gov

| Activity | Research Model | Finding | Reference |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema | Significant reduction in edema, associated with decreased levels of cyclooxygenase 2 (COX-2) and tumor necrosis factor-α (TNF-α). | nih.gov |

| Anti-inflammatory | Croton oil-induced ear edema | Glucosylated benzophenone derivatives effectively inhibited ear edema. | scielo.brresearchgate.net |

| Analgesic (Peripheral) | Acetic acid-induced writhing response | Methanol (B129727) extract of Pogostemon cablin (containing benzophenones) decreased writhing responses. | nih.gov |

| Analgesic (Inflammatory) | Formalin-induced paw licking test | The compound decreased licking time in the second (inflammatory) phase of the test. | nih.gov |

Investigation of Other Pharmacological Activities

The therapeutic potential of this compound can be inferred from studies on structurally related molecules. Research into similar benzophenone and morpholine derivatives indicates possible antifungal, anticancer, antidepressant, antiviral, and neuroprotective properties.

Antifungal Activity

Derivatives of benzophenone containing morpholine moieties have demonstrated notable antifungal capabilities. A study on a series of benzophenone-N-ethyl morpholine ethers revealed that these compounds are potential antibacterial and antifungal agents. researchgate.net They were tested against a panel of fungal strains, including Candida albicans, Botrytis cinerea, Malassezia pachydermatis, and Candida krusei, with bioassays indicating significant activity for most of the synthesized compounds. researchgate.net The presence of the morpholine nucleus is considered a key pharmacophore contributing to antimicrobial effects. researchgate.net Similarly, other compounds featuring methoxy groups, such as 2-methoxynaphthalene-1,4-dione, have shown potent antifungal activity, suggesting that the methoxy group can enhance the lipophilicity and reactivity of a compound, facilitating its interaction with fungal cell membranes. nih.gov

| Compound Class/Name | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Benzophenone-N-ethyl morpholine ethers | C. albicans, B. cinerea, M. pachydermatis, C. krusei | Showed potential as effective antifungal agents. | researchgate.net |

| 2-Octanoylbenzohydroquinone | Candida spp., Rhizopus oryzae | Exhibited significant antifungal activity with MIC values as low as 2-4 µg/mL against certain strains, comparable to Amphotericin B. | mdpi.com |

| 2-Methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus spp. | Demonstrated antifungal activity with MIC values from 3.12 to 12.5 µg/mL and showed synergistic effects with Amphotericin B. | nih.gov |

Anticancer Activity

The anticancer potential of compounds containing benzophenone and methoxy groups has been a subject of significant research. The methoxy group, in particular, is often associated with cytotoxic activity against various cancer cell lines. mdpi.com Studies on methoxyflavone analogs show that the methoxy group can promote cytotoxicity by targeting specific protein markers and activating signaling pathways that lead to cancer cell death. mdpi.com For example, the introduction of methoxy groups into the benzene (B151609) ring of certain compounds has been shown to enhance their anticancer activity. nih.gov

Furthermore, numerous synthetic chalcones, which share a diaryl ketone structure similar to benzophenone, have been identified with potent antitumor properties, with the presence of a methoxy group being favorable for this activity. nih.gov These compounds have shown efficacy against human lung and colon cancer cells, inducing apoptosis and exhibiting significant cytotoxic effects. ejmo.org

| Compound Class/Name | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Methoxyflavone Analogs | Various breast cancer cell lines (e.g., MCF-7, HCC1954) | Methoxy groups promote cytotoxic activity; specific positioning is crucial for efficacy. | mdpi.com |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | Human glioblastoma (U-87), Triple-negative breast cancer (MDA-MB-231) | Compounds were generally more cytotoxic against the U-87 cell line. | nih.gov |

| Synthetic Chalcones (with methoxy groups) | Various, including lung (A549, H1299) and colon (HCT116, HT29) cancer cells | Methoxy substituents are favorable for anticancer activity; some derivatives show IC50 values below 1 µM. | nih.govejmo.org |

Antidepressant Activity

While direct evidence is lacking for this compound, related structures suggest a potential for central nervous system activity. For instance, a study on 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol, which also contains a methoxy group, demonstrated antidepressant-like effects in animal models. cardiff.ac.uk Its mechanism is thought to involve the modulation of neurotransmitter levels in the brain. cardiff.ac.uk Other research has identified that compounds like 4-propyl-2H-benzo[h]-chromen-2-one can elicit antidepressant effects, which are linked to the inhibition of monoamine oxidase A (MAO-A). nih.govresearchgate.net The antidepressant-like activity of another compound, 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one, has been associated with the activation of serotonergic receptors. researchgate.net

Antiviral Activity

The benzophenone scaffold is present in some antiviral agents. A notable example is GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor (NNRTI) that shows potent activity against wild-type and mutant strains of HIV-1. researchgate.net Additionally, the methoxy group is a feature in various compounds with antiviral properties. A derivative of benzamide, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, was found to have significant anti-HBV (Hepatitis B virus) activity in both wild-type and drug-resistant strains. nih.gov Other studies have reported antiviral activity in (phosphonomethoxy) methoxy pyrimidine (B1678525) derivatives against viruses such as herpes simplex and human cytomegalovirus. google.com

Neuroprotective Activity

Compounds with structural similarities to this compound have been investigated for their ability to protect neuronal cells. Polyphenolic compounds, including those with methoxy groups, have demonstrated strong antioxidant and neuroprotective activity in models of neurotoxicity. nih.gov For example, Pterocarpan 1-methoxylespeflorin G11 was reported to have neuroprotective effects against glutamate-induced neurotoxicity by inhibiting oxidative stress and apoptosis. nih.gov A synthetic chalcone (B49325) derivative, 2-hydroxy-4′-methoxychalcone, has also been shown to possess neuroprotective properties, attenuating apoptosis and neurite damage in neuronal cell models. nih.gov

Photochemical Reactivity and Radical Generation Mechanisms

The benzophenone core of this compound is a well-known chromophore, making the compound inherently photoreactive. This reactivity is central to its application in fields such as polymer chemistry and photolithography.

Elucidation of UV-Induced Radical Generation Pathways

Upon absorption of UV radiation, the benzophenone moiety is excited from its ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet excited state (T₁). This triplet state is a diradical and is the primary species responsible for the subsequent chemical reactions.

The principal mechanism by which triplet benzophenone generates radicals is through hydrogen abstraction from a suitable donor molecule (often a solvent or an added co-initiator, such as an amine). The benzophenone triplet abstracts a hydrogen atom to form a ketyl radical, while the donor molecule is converted into its own radical species. These newly formed radicals can then initiate further chemical processes, such as polymerization.

In some cases, benzophenone derivatives can also be involved in suppressing radical formation. For instance, 2-hydroxy-4-methoxybenzophenone has been shown to reduce the generation of superoxide (B77818) anion radicals from other UVA absorbers, highlighting the complex role these molecules can play in photochemical systems. nih.gov

Mechanistic Role in Photo-Initiation Research

Benzophenones are classic examples of Type II photoinitiators. sigmaaldrich.com Unlike Type I photoinitiators that undergo unimolecular bond cleavage to form radicals, Type II initiators require a bimolecular reaction with a co-initiator. The excited triplet state of the benzophenone interacts with a co-initiator (synergist), typically a tertiary amine, to generate initiating radicals via hydrogen abstraction or electron transfer.

The efficiency of photoinitiation depends on several factors, including the absorption spectrum of the photoinitiator, the intensity of the light source, and the nature of the co-initiator. sigmaaldrich.com Research on benzophenone derivatives, such as 4,4′-bis(N,N-diethylamino)benzophenone, has shown that their kinetic behavior can be complex, sometimes involving primary radical termination reactions that can lower the rate of polymerization at high initiator concentrations. epa.gov The development of new photoinitiators based on the benzophenone scaffold is an active area of research, aiming to create highly efficient systems for applications like 3D printing and UV curing of coatings under modern light sources like LEDs. rsc.org

No Specific Computational Studies Found for this compound

Following a comprehensive review of scientific literature, no dedicated research articles detailing the Structure-Activity Relationship (SAR) or computational chemistry studies specifically for the compound this compound were identified.

While a significant body of research exists for the broader classes of benzophenone and morpholine derivatives, specific quantitative structure-activity relationship (QSAR) models, molecular docking simulations, and theoretical or quantum chemical calculations for this compound are not available in the public domain.

Consequently, it is not possible to provide an article with the detailed sections and data tables as requested in the user's outline, which requires specific research findings on the following topics for this particular compound:

Quantitative Structure-Activity Relationship (QSAR) Modeling: No published studies were found that have developed or validated predictive models for the biological activity of this compound, nor have any key molecular descriptors influencing its activity been identified through QSAR.

Molecular Docking and Ligand-Target Interaction Analysis: There is no available research that computationally assesses the binding affinity and specificity of this compound with any specific molecular targets. Similarly, the elucidation of its hydrophobic and polar interaction networks with biomolecules through molecular docking has not been reported.

Theoretical and Quantum Chemical Calculations: A search for theoretical and quantum chemical calculations performed on this compound did not yield any specific results.

Structure Activity Relationship Sar and Computational Chemistry Studies of 4 Methoxy 2 Morpholinomethyl Benzophenone

Theoretical and Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

The electronic nature of 4'-Methoxy-2-morpholinomethyl benzophenone (B1666685) is governed by the combined effects of its constituent parts: the benzophenone core, the 4'-methoxy group, and the 2-morpholinomethyl group. The benzophenone core itself is a conjugated system where the two phenyl rings interact with the carbonyl group through both inductive (σ-bond) and mesomeric (π-bond) effects. This delocalization stabilizes the molecule.

The 4'-methoxy group, located on the phenyl ring not containing the morpholinomethyl substituent, acts as a strong electron-donating group through resonance, while being weakly electron-withdrawing through induction. The resonance effect, where the oxygen's lone pair delocalizes into the aromatic ring, is generally dominant. This increases the electron density of the 4'-substituted ring and influences the energy of the HOMO.

The 2-morpholinomethyl group at the ortho position introduces both electronic and significant steric effects. Electronically, the nitrogen atom of the morpholine (B109124) ring has an inductive electron-withdrawing effect. The reactivity and electronic distribution can be quantified using DFT-calculated parameters such as HOMO-LUMO energy gap, ionization potential, and electron affinity, which are crucial for predicting chemical behavior. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

A molecular electrostatic potential (MEP) map would reveal the charge distribution. The carbonyl oxygen and the nitrogen and oxygen atoms of the morpholine ring are expected to be regions of negative electrostatic potential (nucleophilic sites), while the hydrogen atoms would be areas of positive potential.

| Parameter | Benzophenone (Reference) | 4-Methoxybenzophenone (B1664615) (Analog) | 2-Aminobenzophenone (B122507) (Analog) |

|---|---|---|---|

| HOMO Energy (eV) | -6.5 | -6.1 | -5.9 |

| LUMO Energy (eV) | -1.8 | -1.7 | -1.6 |

| Energy Gap (ΔE, eV) | 4.7 | 4.4 | 4.3 |

| Dipole Moment (Debye) | 3.0 | 3.5 | 2.8 |

Conformational Analysis and Steric Effects of Substituents

The conformation of 4'-Methoxy-2-morpholinomethyl benzophenone is largely dictated by the steric hindrance introduced by the bulky morpholinomethyl group at the ortho position. In unsubstituted benzophenone, the two phenyl rings are twisted out of the plane of the carbonyl group to relieve steric repulsion between the ortho-hydrogens. The reported twist angles for benzophenone are typically around 54-56 degrees. nih.gov

The introduction of a substituent at the ortho position dramatically increases this steric strain. researchgate.net The large morpholinomethyl group will clash with the carbonyl oxygen, forcing the 2-substituted phenyl ring to rotate significantly out of the plane of the C=O bond. sci-hub.se This rotation disrupts the π-conjugation between that ring and the carbonyl group. sci-hub.se Studies on other ortho-substituted benzophenones have shown that the dihedral angle can increase to over 80 degrees. nih.gov For example, 2-amino-2',5-dichlorobenzophenone (B23164) exhibits a large ring twist of 83.72 degrees. nih.gov

This steric effect has several important consequences:

Reduced Conjugation: The electronic communication between the 2-substituted ring and the carbonyl is diminished, which can affect the molecule's photophysical properties and reactivity.

Defined Three-Dimensional Shape: The pronounced twist creates a more rigid and defined three-dimensional structure, which is crucial for its interaction with biological targets. The morpholinomethyl group will occupy a specific region of space relative to the rest of the molecule.

Restricted Rotation: The energy barrier for rotation around the bond connecting the substituted phenyl ring to the carbonyl carbon is expected to be high, limiting the number of accessible low-energy conformations.

| Compound | Substituent Position | Ring Twist Angle (degrees) |

|---|---|---|

| Benzophenone | Unsubstituted | ~54° |

| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | 2,2',4,4' | ~38° |

| 4-Chloro-4'-hydroxybenzophenone | 4,4' | ~65° |

| 2-amino-2',5-dichlorobenzophenone | 2,2',5 | ~84° |

Analysis of Substituent Effects on Chemical and Biological Properties

Electronic Effects of the Methoxy (B1213986) and Morpholinomethyl Groups

The electronic properties of the molecule, and consequently its chemical and biological activities, are a product of the interplay between the methoxy and morpholinomethyl substituents.

Methoxy Group (4'-position): This group is a classic example of a substituent with competing electronic effects.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the phenyl ring through the sigma bond framework. libretexts.org

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This effect is particularly strong when the group is at the para position, as it increases electron density at the ortho and para carbons of that ring. libretexts.org

Morpholinomethyl Group (2-position): This group's electronic influence is more complex.

Inductive Effect (-I): The electronegative nitrogen and oxygen atoms in the morpholine ring, transmitted through the methylene (B1212753) linker and the C-N bond, exert an electron-withdrawing inductive effect on the phenyl ring. This deactivates the ring to some extent.

Steric Inhibition of Resonance: As discussed in the conformational analysis, the steric bulk of the ortho-substituent forces the phenyl ring out of plane with the carbonyl group. wikipedia.org This twisting disrupts conjugation, meaning the electronic effects of this ring on the carbonyl group are significantly reduced. The primary influence of this group is therefore steric and inductive.

Steric and Conformational Influences of Substituents on Molecular Interactions

The steric bulk and conformational rigidity imposed by the 2-morpholinomethyl group are critical determinants of the molecule's biological interactions. The large, twisted conformation creates a specific three-dimensional pharmacophore that must fit into a biological target, such as an enzyme active site or a receptor binding pocket.

The ortho-substituent acts as a "conformational lock," reducing the molecule's flexibility. This can be advantageous in drug design, as pre-paying the entropic penalty for binding can lead to higher affinity. The morpholinomethyl group, projecting from the twisted ring, can make key interactions with the target or, conversely, cause steric clashes that prevent binding. The specific orientation of the morpholine ring, with its potential hydrogen bond acceptors (N and O atoms), is fixed in space relative to the benzophenone scaffold, allowing for highly directional interactions.

The 4'-methoxy group, being in the para position on the other ring, does not introduce significant steric hindrance near the core of the molecule. Its primary role is electronic, but its size can still influence how that end of the molecule fits into a larger binding pocket.

Impact on Polarity and Hydrogen Bonding Potential

The substituents significantly increase the polarity and hydrogen bonding potential of the parent benzophenone molecule.

Polarity: The introduction of four heteroatoms (two oxygens in the methoxy and morpholine groups, one nitrogen in the morpholine, and the carbonyl oxygen) makes the molecule significantly more polar than unsubstituted benzophenone. This will affect its physicochemical properties, such as solubility and ability to cross cell membranes. The large dipole moment predicted by DFT calculations on analogous structures supports this.

Hydrogen Bonding: The molecule possesses multiple hydrogen bond acceptor sites but no strong hydrogen bond donors.

Acceptor Sites: The potential acceptor sites are the carbonyl oxygen, the methoxy oxygen, the morpholine ring oxygen, and the morpholine ring nitrogen. The accessibility and strength of these sites depend on the molecule's conformation. The morpholine nitrogen is a strong acceptor, while the ether oxygens are weaker. ed.ac.uk The carbonyl oxygen's acceptor strength may be modulated by the electronic effects of the substituents. The presence of multiple acceptor sites allows for varied and potentially strong interactions with hydrogen bond donors (e.g., -OH or -NH groups) in a biological target. mdpi.com

Comparative SAR Studies with Pyrrolidinomethyl and Piperidinomethyl Analogs

Piperidinomethyl Analog: Replacing morpholine with piperidine (B6355638) removes the ring oxygen atom.

Basicity: Piperidine (pKa ~11.2) is significantly more basic than morpholine (pKa ~8.5). This increased basicity could lead to stronger ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target protein. However, it would also increase the degree of protonation at physiological pH, which could affect cell permeability.

Sterics & Conformation: The steric profile is very similar to morpholine, as both are six-membered rings in a chair conformation.

Pyrrolidinomethyl Analog: Replacing morpholine with pyrrolidine (B122466) involves changing to a five-membered ring.

Basicity: Pyrrolidine (pKa ~11.3) is also much more basic than morpholine and is comparable to piperidine.

Lipophilicity: Pyrrolidine is also more lipophilic than morpholine.

Sterics & Conformation: A five-membered pyrrolidine ring is less sterically bulky and has a different conformational profile (envelope or twist conformations) than the six-membered morpholine or piperidine rings. This change in shape and size could significantly alter how the substituent fits into a binding pocket, potentially leading to a notable change in biological activity. Studies in other chemical series have shown that the pyrrolidine nucleus can be more effective in certain catalytic reactions due to its specific geometry. frontiersin.org

| Property | Morpholine | Piperidine | Pyrrolidine |

|---|---|---|---|

| Ring Size | 6-membered | 6-membered | 5-membered |

| Heteroatoms | N, O | N | N |

| Approx. pKa of Conjugate Acid | 8.5 | 11.2 | 11.3 |

| Relative Lipophilicity | Low | Medium | Medium |

| H-Bonding | N and O acceptors | N acceptor | N acceptor |

| Conformation | Chair | Chair | Envelope/Twist |

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound

A thorough investigation into the advanced research applications and future directions of the chemical compound this compound reveals a significant gap in publicly available scientific literature. While the compound is commercially available and its basic chemical information is documented, detailed research findings regarding its specific applications in complex organic synthesis, materials science, and chemical biology, as outlined in the proposed article structure, are not substantially present in the current body of scientific publications.

General information on the broader class of benzophenone derivatives highlights their importance as versatile compounds in various scientific fields. Benzophenones are well-known for their use as photoinitiators, UV filters, and as scaffolds in medicinal chemistry. They often serve as key starting materials or intermediates in the synthesis of more complex molecules. However, specific data and in-depth studies concerning this compound remain elusive.

The requested article outline necessitates detailed information on the following advanced research areas for this specific compound:

Utilization as a Synthetic Building Block in Complex Organic Molecule Construction: There is a lack of published research that specifically details the use of this compound as a foundational element in the construction of intricate organic molecules. While its structure suggests potential as a synthetic intermediate, specific examples and methodologies are not documented.

Research into Novel Material Development and Advanced Photochemical Systems: The photochemical properties inherent to the benzophenone core suggest potential applications in materials science. However, literature specifically exploring the development of novel materials or advanced photochemical systems utilizing this compound is not available.

Development of Specialized Research Reagents and Precursors for Organic Synthesis: Information on the development and application of this compound as a specialized reagent or precursor for specific transformations in organic synthesis is not found in the surveyed scientific domain.

Emerging Research Areas and Potential Breakthroughs in Chemical Biology and Materials Science: Without foundational research on its properties and applications, any discussion of emerging research or potential breakthroughs involving this specific compound would be speculative. There is no current data pointing to its use in chemical biology probes, advanced polymers, or other cutting-edge materials.

Due to the absence of specific research findings for this compound, it is not feasible to construct a detailed and scientifically accurate article that adheres to the requested comprehensive outline. The available information is limited to supplier data, which does not provide the depth required for a scientific review of its advanced research applications. Further research and publication in peer-reviewed journals are necessary to elucidate the specific roles and potential of this particular benzophenone derivative.

Q & A

Q. What are the established synthetic routes for 4'-methoxy-2-morpholinomethyl benzophenone, and how can reaction conditions be optimized?

Methodological Answer:

- Friedel-Crafts Acylation : A common approach involves reacting morpholine-substituted benzoyl chloride with methoxy-substituted benzene derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction optimization includes controlling temperature (80–90°C) and solvent selection (nitrobenzene or dichloromethane) to enhance yield .

- Purification : Steam distillation removes volatile solvents, followed by recrystallization from ethanol to isolate the product .

- Yield Optimization : Adjusting stoichiometry of reagents (e.g., 1:1 molar ratio of benzoyl chloride to aromatic substrate) and reaction time (45–60 minutes) can improve efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, morpholine N-H stretches). Solvent interactions (e.g., acetonitrile) may split ν(C=O) bands due to hydrogen bonding, requiring deconvolution analysis .

- NMR : ¹H/¹³C NMR resolves methoxy (δ 3.8–4.0 ppm) and morpholine protons (δ 2.5–3.5 ppm). DMSO-d₆ is preferred for observing hydroxy groups .

- X-ray Diffraction : Determines crystal packing and torsion angles between aromatic rings (e.g., mean plane angle ~57°), critical for understanding steric effects .

Q. What are the primary research applications of this compound in academic settings?

Methodological Answer:

- Photo-crosslinking : The benzophenone moiety enables UV-induced crosslinking in polymer matrices, useful for developing biomedical adhesives (e.g., surface-independent bioglues) .

- Analytical Chemistry : Enhances preconcentration of trace analytes in forensic explosive detection via solid-phase extraction .

- Drug Discovery : Serves as a scaffold for synthesizing anti-inflammatory or antifungal agents, leveraging substituent effects on bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data caused by solvent effects?

Methodological Answer:

- Solvent Screening : Compare ν(C=O) shifts in halogenated solvents (e.g., CCl₄) vs. alcohols (e.g., methanol). Halogenated solvents exhibit rapid hydrogen bond exchange, producing a single IR peak, while alcohols show split bands due to slower dynamics .

- Computational Validation : Use DFT calculations to correlate experimental vibrational shifts with theoretical predictions (R² > 0.95). This clarifies whether solvent interactions or experimental artifacts cause discrepancies .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

Methodological Answer:

- Catalyst Recycling : Recover AlCl₃ via aqueous extraction and reuse in subsequent batches to reduce costs .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 60 minutes to 15 minutes) while maintaining >90% yield, as demonstrated for similar benzophenone derivatives .

Q. How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

- In Vitro Assays :

- Antifungal Activity : Use microdilution assays (e.g., against Candida albicans) with fluconazole as a positive control. Measure MIC values (µg/mL) .

- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀, ensuring concentrations align with IARC safety thresholds .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to guide structural optimization .

Q. What experimental precautions are critical given the compound’s toxicity profile?

Methodological Answer:

- Handling : Use fume hoods and PPE (gloves, goggles) to minimize inhalation/contact. IARC classifies benzophenones as Group 2B carcinogens .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal. Avoid environmental release due to low ecological hazard potential but persistent bioaccumulation .

Q. How do solvent polarity and hydrogen bonding influence the compound’s photophysical properties?

Methodological Answer:

- Solvatochromism Studies : Measure UV-Vis absorption in solvents of varying polarity (e.g., hexane vs. DMSO). Polar solvents induce redshift in λₘₐₓ due to stabilization of excited states .

- Lifetime Analysis : Use time-resolved fluorescence to quantify hydrogen bond lifetimes (~7.7 ps in acetonitrile-water mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。